molecular formula C21H14Cl2N2OS B11572333 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide

Cat. No.: B11572333
M. Wt: 413.3 g/mol
InChI Key: QSJBKKUZZGUCML-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole moiety attached to a chlorinated phenyl ring, which is further connected to a chloromethylbenzamide group

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide can be achieved through various synthetic routes. One common method involves the coupling of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This reaction typically occurs in the presence of a catalyst such as hydrochloric acid or acetic acid and is carried out under reflux conditions . The resulting benzothiazole intermediate is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to enzymes and receptors, inhibiting their activity. For example, some benzothiazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in rapidly dividing cells . This inhibition can lead to the suppression of cell growth and proliferation, making the compound a potential anticancer agent .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorinated phenyl ring and benzamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14Cl2N2OS

Molecular Weight

413.3 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide

InChI

InChI=1S/C21H14Cl2N2OS/c1-12-6-8-14(16(22)10-12)20(26)24-13-7-9-15(17(23)11-13)21-25-18-4-2-3-5-19(18)27-21/h2-11H,1H3,(H,24,26)

InChI Key

QSJBKKUZZGUCML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl)Cl

Origin of Product

United States

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